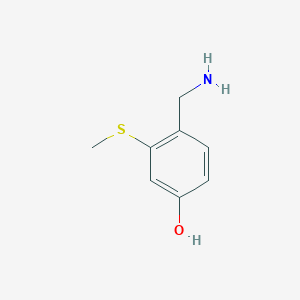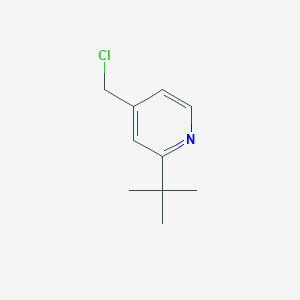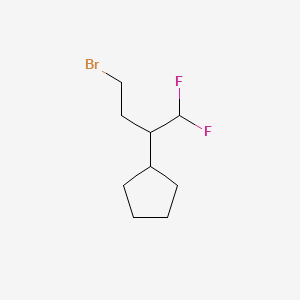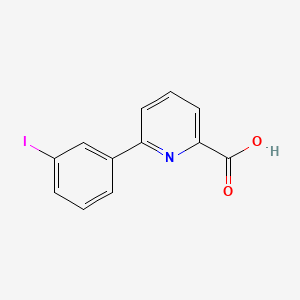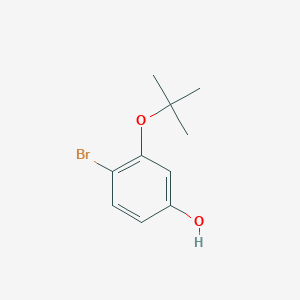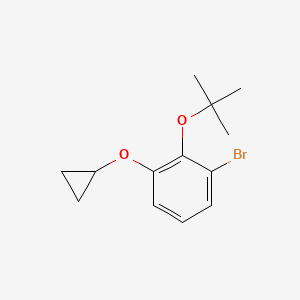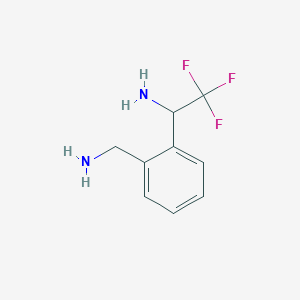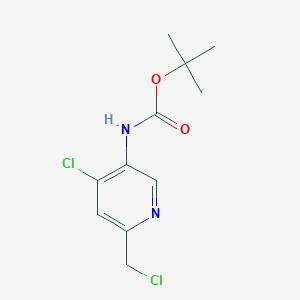
N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H17NO4S This compound is known for its unique structural features, which include a tert-butoxy group, a hydroxyphenyl group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-tert-butoxy-2-hydroxybenzaldehyde and methanesulfonamide.
Reaction Conditions: The reaction is carried out under mild acidic conditions to facilitate the formation of the sulfonamide bond. Common reagents used include sulfuric acid or hydrochloric acid as catalysts.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Tert-butoxy-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl) glycine: Shares the tert-butoxy group but differs in the presence of a glycine moiety.
N-(2-Carboxyethyl) glycine: Similar in having a carboxyethyl group but lacks the sulfonamide functionality.
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-11(2,3)16-9-7-5-6-8(10(9)13)12-17(4,14)15/h5-7,12-13H,1-4H3 |
Clé InChI |
UHLCFDGICVIKOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






